molecular formula C13H16N2O B2683492 4-((1H-indol-5-yl)methyl)morpholine CAS No. 412043-48-2

4-((1H-indol-5-yl)methyl)morpholine

Cat. No. B2683492
CAS RN: 412043-48-2
M. Wt: 216.284
InChI Key: HVUNVAQCFZYESC-UHFFFAOYSA-N
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Description

“4-((1H-indol-5-yl)methyl)morpholine” is a compound with the molecular formula C12H14N2O . It contains an indole nucleus, which is a versatile and common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds .


Synthesis Analysis

A general approach for the synthesis of indole derivatives involves starting from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . A study mentions the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione, which are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of “4-((1H-indol-5-yl)methyl)morpholine” consists of 32 atoms; 16 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The IUPAC name for this compound is 4-(1H-indol-5-yl)morpholine .


Chemical Reactions Analysis

Indoles are versatile and are frequently used in the synthesis of various organic compounds. They are important among heterocyclic structures due to their biological and pharmaceutical activities . Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .


Physical And Chemical Properties Analysis

The compound “4-((1H-indol-5-yl)methyl)morpholine” is a part of the phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives, such as “4-((1H-indol-5-yl)methyl)morpholine”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years .

Treatment of Cancer Cells

Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties, both natural and synthetic .

Antimicrobial Applications

Indole derivatives have shown potential in the treatment of microbes . This makes them a promising area of study for the development of new antimicrobial agents .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This broad application has led to increased research interest in these compounds .

Antiviral Applications

Indole derivatives possess various biological activities, including antiviral properties . For example, certain indole derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Applications

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them a potential area of study for the development of new anti-inflammatory drugs .

Anticancer Applications

Indole derivatives have shown potential in the treatment of cancer . This has led to increased research interest in the synthesis of a variety of indole derivatives for screening different pharmacological activities .

Complement System Pathway

The alternative pathway (AP) of the complement system is a key contributor to the pathogenesis of several human diseases . Indole derivatives could potentially be used in research related to this pathway .

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Future Directions

Indoles have been the subject of considerable activity towards the synthesis of their derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is still room for improvement in the field of indole synthesis, and “4-((1H-indol-5-yl)methyl)morpholine” could be a part of this ongoing research.

properties

IUPAC Name

4-(1H-indol-5-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-13-12(3-4-14-13)9-11(1)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNVAQCFZYESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-indol-5-yl)methyl)morpholine

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